molecular formula C13H16N2 B8697838 4-o-Tolylpiperidine-4-carbonitrile

4-o-Tolylpiperidine-4-carbonitrile

Cat. No.: B8697838
M. Wt: 200.28 g/mol
InChI Key: SXQORFLMYVJAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-o-Tolylpiperidine-4-carbonitrile is an organic compound with the molecular formula C13H16N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyano group and an o-tolyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-o-Tolylpiperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of 4-cyanopiperidine with o-tolyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-o-Tolylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidized derivatives such as 4-cyano-4-(o-tolyl)piperidone.

    Reduction: Reduced derivatives such as 4-amino-4-(o-tolyl)piperidine.

    Substitution: Substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-o-Tolylpiperidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-o-Tolylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The piperidine ring can interact with receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-4-phenylpiperidine: Similar structure but with a phenyl group instead of an o-tolyl group.

    4-Cyano-4-(m-tolyl)piperidine: Similar structure but with a meta-tolyl group.

    4-Cyano-4-(p-tolyl)piperidine: Similar structure but with a para-tolyl group.

Uniqueness

4-o-Tolylpiperidine-4-carbonitrile is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The ortho position allows for potential intramolecular interactions that are not possible in the meta or para isomers .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

4-(2-methylphenyl)piperidine-4-carbonitrile

InChI

InChI=1S/C13H16N2/c1-11-4-2-3-5-12(11)13(10-14)6-8-15-9-7-13/h2-5,15H,6-9H2,1H3

InChI Key

SXQORFLMYVJAKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CCNCC2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(2-chlorophenyl)-4-cyanopiperidine or 4-(2-chlorophenyl)-4-(methoxycarbonyl)piperidine
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